6-Methoxy-5-methylquinoline
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Overview
Description
6-Methoxy-5-methylquinoline is an organic compound belonging to the quinoline class of compounds. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a methoxy group at the 6th position and a methyl group at the 5th position.
Mechanism of Action
Target of Action
It has been used as a precursor in the synthesis of various compounds, including inhibitors of bacterial dna gyrase and topoisomerase .
Mode of Action
In the case of its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase, they likely interfere with the supercoiling activity of these enzymes, thereby inhibiting bacterial dna replication .
Biochemical Pathways
Its derivatives that inhibit bacterial dna gyrase and topoisomerase would affect the dna replication pathway in bacteria .
Result of Action
Its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase would likely result in the inhibition of bacterial growth due to the disruption of dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylquinoline can be achieved through various methods, including:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminobenzophenone and ethyl acetoacetate in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis or other catalytic methods that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
6-Methoxy-5-methylquinoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the methyl group at the 5th position.
6-Methylquinoline: Similar in structure but lacks the methoxy group at the 6th position.
Quinoline: The parent compound without any substituents.
Uniqueness: 6-Methoxy-5-methylquinoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a precursor for the synthesis of complex molecules and its efficacy in biological applications.
Properties
IUPAC Name |
6-methoxy-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFLMFGDFNUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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